2-Bromo-N-(ethylcarbamoyl)acetamide

Beschreibung

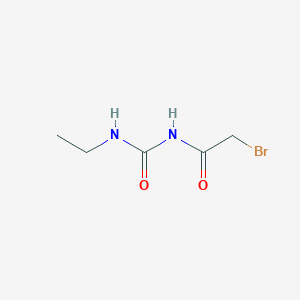

2-Bromo-N-(ethylcarbamoyl)acetamide is a brominated acetamide derivative featuring a carbamoyl-ethyl substituent on the nitrogen atom.

Eigenschaften

CAS-Nummer |

25578-58-9 |

|---|---|

Molekularformel |

C5H9BrN2O2 |

Molekulargewicht |

209.04 g/mol |

IUPAC-Name |

2-bromo-N-(ethylcarbamoyl)acetamide |

InChI |

InChI=1S/C5H9BrN2O2/c1-2-7-5(10)8-4(9)3-6/h2-3H2,1H3,(H2,7,8,9,10) |

InChI-Schlüssel |

VMXJIBUGKFCQCS-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)NC(=O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(ethylcarbamoyl)acetamide typically involves the bromination of N-(ethylcarbamoyl)acetamide. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(ethylcarbamoyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form N-(ethylcarbamoyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Formation of N-(ethylcarbamoyl)acetamide derivatives.

Reduction: Formation of N-(ethylcarbamoyl)acetamide.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(ethylcarbamoyl)acetamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and protein modification.

Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-N-(ethylcarbamoyl)acetamide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group, facilitating substitution reactions. In biological systems, it may interact with proteins and enzymes, leading to modifications that can alter their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Bromoacetamides

Structural and Physicochemical Properties

The table below compares key properties of 2-Bromo-N-(ethylcarbamoyl)acetamide with analogous bromoacetamides from the evidence:

†Calculated molecular weight based on formula C₅H₉BrN₂O₂.

Key Observations:

- Substituent Effects: Aryl-substituted bromoacetamides (e.g., 4-bromophenyl, 2-methoxyphenyl) exhibit higher molecular weights and distinct melting points compared to alkylcarbamoyl derivatives like this compound.

- Reactivity : Bromine at the α-position facilitates nucleophilic substitution reactions, making these compounds versatile alkylating agents. For example, 2-Bromo-N-(4-phenylthiazol-2-yl)acetamide (mp 180°C) is used to synthesize thiazole derivatives with anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-N-(ethylcarbamoyl)acetamide, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between bromoacetyl chloride and ethylcarbamoyl derivatives. For example, analogous routes for bromoacetamides involve reacting bromoacetyl chloride with amines in anhydrous dichloromethane or THF under nitrogen, with yields optimized by controlling stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hours). Post-synthesis purification via flash chromatography (ethyl acetate/petroleum ether mixtures) improves purity . Adjusting solvent polarity (e.g., using DMF for sluggish reactions) and catalyst choice (e.g., triethylamine for acid scavenging) can further enhance yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Critical for confirming the acetamide backbone and ethylcarbamoyl substituents. Key signals include the bromoacetamide CH₂ group (~3.8–4.2 ppm in 1H NMR) and carbonyl carbons (~165–170 ppm in 13C NMR) .

- Mass Spectrometry (ESI-MS) : Identifies molecular ion peaks ([M+H]+) and bromine isotopic patterns (1:1 ratio for 79Br/81Br) .

- HPLC : Reversed-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, particularly unreacted starting materials .

Q. How should this compound be stored to maintain stability, and what degradation products are likely under suboptimal conditions?

- Methodology : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the bromoacetamide group. Degradation pathways include debromination (yielding N-(ethylcarbamoyl)acetamide) or oxidation of the ethylcarbamoyl moiety. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring are recommended to identify degradation products .

Advanced Research Questions

Q. What is the reaction mechanism of this compound in nucleophilic substitution reactions, and how do steric/electronic factors influence its reactivity?

- Methodology : The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., thiols, amines). Reactivity is modulated by the electron-withdrawing ethylcarbamoyl group, which polarizes the C–Br bond. Steric hindrance from the ethylcarbamoyl substituent can reduce reaction rates, as observed in analogous bromoacetamide derivatives . Kinetic studies (e.g., pseudo-first-order conditions with excess nucleophile) quantify rate constants, while DFT calculations (B3LYP/6-31G*) predict transition-state geometries .

Q. How do structural modifications (e.g., halogen substitution, carbamoyl chain length) alter the biological activity of bromoacetamide derivatives?

- Methodology : Replace bromine with iodine or chlorine to assess halogen-dependent bioactivity (e.g., antileukemic potency in analogues like 2-Iodo-N-[2-(3,4,5-trimethoxybenzoyl)-benzothien-5-yl]acetamide). Vary the carbamoyl group (e.g., methyl vs. ethyl) to study pharmacokinetic effects. Biological assays (e.g., IC50 determination in leukemia cell lines) combined with QSAR models (using descriptors like logP and polar surface area) reveal structure-activity trends .

Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound with biological targets?

- Methodology :

- Docking Simulations (AutoDock Vina) : Model interactions with enzymes (e.g., cysteine proteases) via the electrophilic bromoacetamide warhead.

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon halogen substitution .

Q. How can discrepancies in crystallographic data for bromoacetamide derivatives be resolved during structure validation?

- Methodology : Use SHELXL for refinement, ensuring R-factor convergence (<5%). Address disordered bromine atoms via PART instructions and anisotropic displacement parameter (ADP) restraints. Validate hydrogen bonding networks with PLATON and check for twinning via ROTAX analysis .

Q. What toxicological profiles have been reported for bromoacetamide derivatives, and what mitigation strategies are recommended for lab handling?

- Methodology : While specific data on this compound is limited, related bromoacetamides show hepatotoxicity and carcinogenicity in rodents. Implement ALARA principles (gloveboxes, fume hoods) and monitor airborne exposure via OSHA Method 1007. Preclinical toxicity screening (AMES test, micronucleus assay) is advised before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.